六氟砷酸锂

描述

Synthesis Analysis

Lithium hexafluoroarsenate's synthesis involves processes that yield high cycling efficiencies, demonstrating its potential for battery applications. Desjardins et al. (1985) prepared lithium hexafluoroarsenate/2-methyl tetrahydrofuran electrolytes, achieving reproducible cycling efficiencies above 97%, indicating superior electrolyte quality for battery systems (Desjardins, Cadger, Salter, Donaldson, & Casey, 1985).

科学研究应用

先进电池技术

六氟砷酸锂(LiAsF6)在先进锂电池,特别是锂金属(Li-metal)、锂-氧(Li-O2)和锂-硫(Li-S)电池的发展中具有重要意义。这些下一代电池需要重新评估Li盐,因为它们具有不同的电化学和化学反应。LiAsF6在高电压下的稳定性被认为在这些应用中至关重要(Younesi等,2015)。

溶剂中的电化学性质

研究已经探索了浓缩LiAsF6溶液在四氢呋喃和乙酸甲酯等溶剂中的电化学行为。这些研究对于了解LiAsF6的特定电导率及其在锂循环系统中的效率至关重要(Tyunina & Chekunova, 2015)。

合成方法

已经开发了合成LiAsF6的创新方法,增强了生产过程。一个显著的进展是低温固态程序,提供了一种环保和成本效益的合成LiAsF6的方法,用于锂电池(Subramania et al., 2005)。

电解质中的物理化学

已经研究了LiAsF6在形成聚合物电解质用于锂电源时的作用,重点关注其与四氢呋喃等组分的相互作用。了解其离子关联和溶剂化数对于创建有效的锂电源至关重要(Afanas’ev等,2007)。

热力学性质和分解

已经研究了LiAsF6的热力学性质和分解行为,为了解其在各种条件下的稳定性和反应性提供了见解。这项研究对于了解其在高温应用中的行为以及在热分解过程中的行为至关重要(Gavrichev et al., 2003)。

混合聚合物电解质

已经使用LiAsF6开发了用于电致变色器件(ECDs)的混合聚合物电解质。这些电解质以其电导率、热稳定性和电化学性质而闻名,在ECD应用中显示出有希望的结果(Rodrigues et al., 2011)。

作用机制

Target of Action

Lithium hexafluoroarsenate is primarily used in the fabrication of lithium-ion batteries . In this context, its primary targets are the anode, cathode, and electrolyte within the battery .

Mode of Action

The compound interacts with its targets (anode, cathode, and electrolyte) during the charge-discharge cycle of the battery . The exact nature of these interactions is complex and depends on the specific design and materials of the battery.

Biochemical Pathways

It plays a crucial role in the electrochemical processes within a lithium-ion battery .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system, in the context of lithium hexafluoroarsenate, we can discuss its physical properties. It forms crystals and is well-soluble both in water and organic solvents . It also forms a crystallohydrate of the composition Li[AsF6]•H2O .

Result of Action

The primary result of lithium hexafluoroarsenate’s action within a lithium-ion battery is the facilitation of the charge-discharge cycle . This enables the formation of greener and sustainable batteries for electrical energy storage .

安全和危害

Lithium hexafluoroarsenate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Wear chemical impermeable gloves. Ensure adequate ventilation . Remove all sources of ignition. Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

lithium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZQZEYBOGZTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885465 | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium hexafluoroarsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

29935-35-1 | |

| Record name | Lithium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?

A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]

Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?

A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.

Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?

A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []

Q4: What is the molecular structure of LiAsF₆?

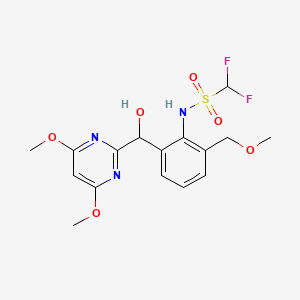

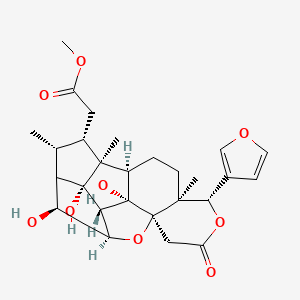

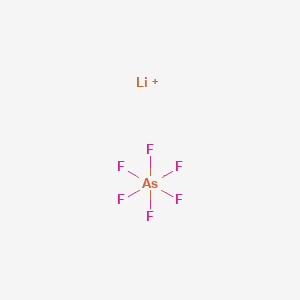

A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []

Q5: How does the structure of LiAsF₆ influence its interactions with solvents?

A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]

Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?

A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.

Q7: How stable is LiAsF₆ in organic solvents over time?

A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []

Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?

A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]

Q9: What are the environmental concerns associated with LiAsF₆?

A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.

Q10: What are some essential tools and resources for LiAsF₆ research?

A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。